![molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0](/img/structure/B2953633.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical structure characterized by its furo[2,3-c]pyridine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step processes:
Step 1: Preparation of the Furo[2,3-c]pyridine Core
The initial step includes the synthesis of the furo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.
Conditions: Cyclization often requires the use of acidic or basic catalysts and specific solvents to facilitate the formation of the furo[2,3-c]pyridine ring.
Step 2: Functionalization of the Furo[2,3-c]pyridine Core
Subsequent functionalization steps introduce the oxo group at position 7 and other necessary substituents.
Conditions: Functionalization might involve reagents like oxidizing agents and protective groups to achieve selective modification.
Step 3: Coupling with Indole-3-carboxamide
The final step involves coupling the functionalized furo[2,3-c]pyridine core with 1H-indole-3-carboxamide.
Conditions: This step might require coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of suitable solvents.
Industrial Production Methods
Large-scale production often follows the optimized synthetic route with attention to cost-efficiency and yield maximization.
Techniques like continuous flow synthesis and process intensification can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at specific positions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modulate the functional groups within the molecule.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to structural analogs with diverse properties.
Common Reagents and Conditions
Oxidation Agents: KMnO₄, CrO₃
Reduction Agents: NaBH₄, LiAlH₄
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Oxidation and reduction products, depending on the specific functional groups targeted.
Substitution products with modified side chains or heterocyclic structures.
Aplicaciones Científicas De Investigación
The compound's applications span multiple scientific domains:
Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: Potential use in studying biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Exploration as a candidate for drug development due to its unique structural features, possibly targeting specific enzymes or receptors.
Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound's mechanism of action is influenced by its interaction with molecular targets such as proteins or enzymes. The presence of the furo[2,3-c]pyridine and indole moieties may allow it to bind to specific active sites, modulating biological pathways. This binding can result in either the activation or inhibition of the target, leading to downstream effects relevant to its intended use.
Comparación Con Compuestos Similares
Unique Features
The presence of both furo[2,3-c]pyridine and indole moieties in a single molecule is relatively unique.
Structural complexity offers multiple points for chemical modification and functionalization.
Similar Compounds
Compounds with similar furo[2,3-c]pyridine cores but differing in side chains or other heterocyclic components.
Indole derivatives with different linking groups or additional functional groups.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide stands out due to its intricate structure and potential versatility, making it a valuable subject for continued research and application exploration.
Propiedades
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOXQFQTQXINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
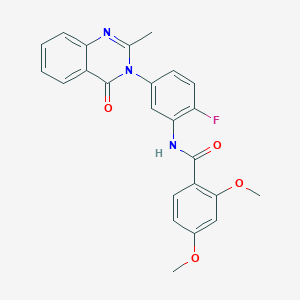
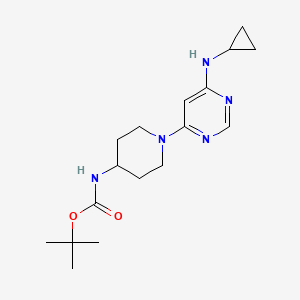
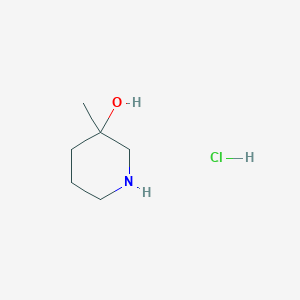
![3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
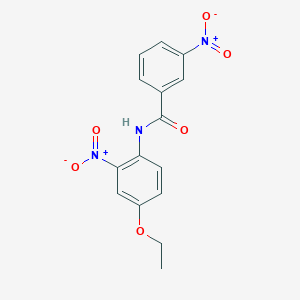
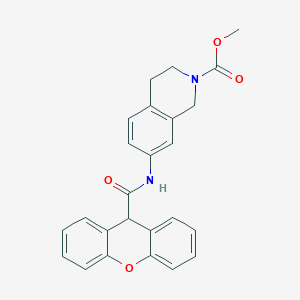
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
![5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2953560.png)
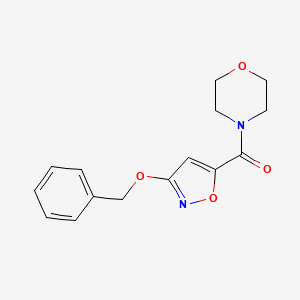

![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)

